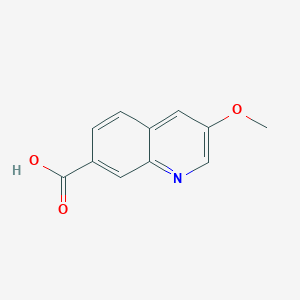

3-甲氧基喹啉-7-羧酸

货号:

B6356234

CAS 编号:

2241594-60-3

分子量:

203.19 g/mol

InChI 键:

MTZZUWVIXUPXIM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

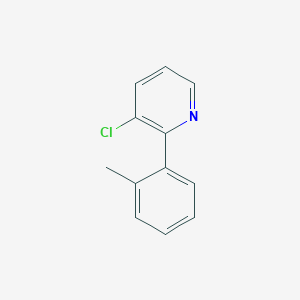

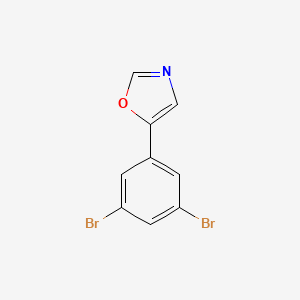

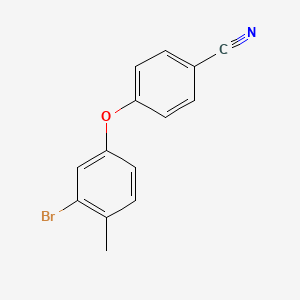

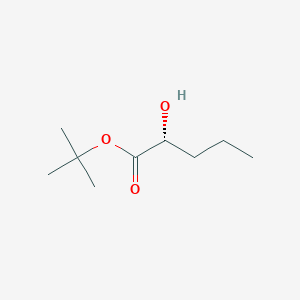

3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 3-Methoxyquinoline-7-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis

The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical and Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .科学研究应用

合成和化学用途

- 康尼扎罗反应和合成用途: 2-氯-3-甲酰基喹啉的康尼扎罗反应,包括甲氧基化生成 2-甲氧基喹啉衍生物,证明了该化合物在合成 2-乙酰呋喃[2,3-b]喹啉(生物碱类似物)中的用途。该合成路线突出了其在有机化学中的重要性和在开发药理活性分子中的潜在应用 (Kumar, Shankar, & Rajendran, 2012).

抗菌活性

- 针对呼吸道病原体的抗菌药物: 在 C-7 位具有取代氨基六氢吡喃并[3,4-c]吡咯-2(3 H)-基的 3-甲氧基喹啉的新型衍生物对呼吸道病原体表现出有效的体外抗菌活性。这包括对喹诺酮耐药菌株的疗效,表明其作为开发针对呼吸道感染的新型抗菌剂的模板的潜力 (Odagiri et al., 2018).

抗癌活性

- 抗癌化合物: 4-取代-3-羟基喹啉-2(1H)-酮的合成已证明对特定的癌细胞系具有抗癌活性,表明该化合物在开发新的治疗剂中的用途。这种创新方法允许创建在治疗癌症中具有潜在疗效的化合物,展示了 3-甲氧基喹啉衍生物在药物化学中的作用 (Paterna et al., 2020).

除草剂潜力

- 除草剂应用: 8-甲氧基喹啉-5-氨基乙酸的合成和测试揭示了其作为除草剂的功效,表明 3-甲氧基喹啉衍生物在农业应用中的更广泛的化学用途。这证明了该化合物在开发新的除草剂中的潜力 (A. E., Oke, & O., 2015).

作用机制

安全和危害

属性

IUPAC Name |

3-methoxyquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZZUWVIXUPXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-Chloro-2-(o-tolyl)pyridine

Cat. No.: B6356154

CAS No.: 2379321-40-9

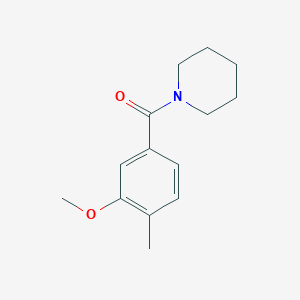

(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B6356171

CAS No.: 1090563-82-8

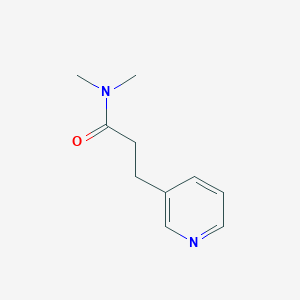

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide

Cat. No.: B6356178

CAS No.: 55314-14-2

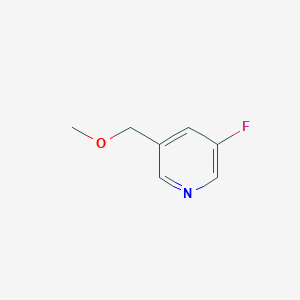

3-Fluoro-5-(methoxymethyl)pyridine

Cat. No.: B6356185

CAS No.: 23586-93-8